molecular formula C10H14FNO B13045376 (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol

(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol

Cat. No.: B13045376
M. Wt: 183.22 g/mol
InChI Key: SPOJJXMJIBJMRN-OIBJUYFYSA-N
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Description

(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol group. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the fluoro-substituted aromatic compound.

    Reduction: The reduction of the intermediate compound is carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the desired secondary alcohol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form primary alcohols or amines using strong reducing agents.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include ketones, primary alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol: A stereoisomer with similar chemical properties but different biological activity.

    (1S,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol: A compound with a chloro substituent instead of a fluoro group, leading to different reactivity and applications.

    (1S,2S)-1-amino-1-(4-fluoro-2-ethylphenyl)propan-2-ol: A compound with an ethyl group instead of a methyl group, affecting its chemical and biological properties.

Uniqueness

(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of a fluoro substituent, which imparts distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1

InChI Key

SPOJJXMJIBJMRN-OIBJUYFYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H]([C@H](C)O)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(C)O)N

Origin of Product

United States

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